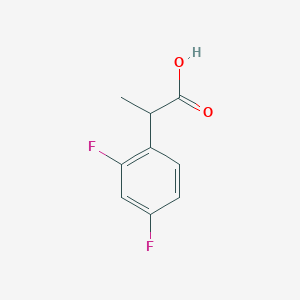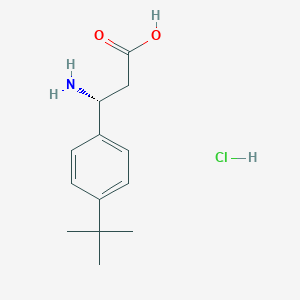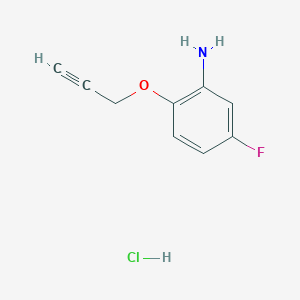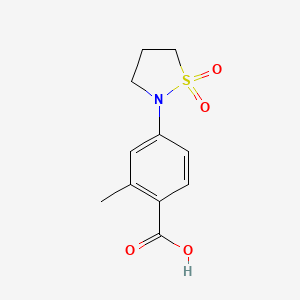
1-chloro-2-méthyl-4-(bromométhyl)benzène
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be inferred from its name. “4-(Bromomethyl)-1-chloro-2-methylbenzene” suggests that the compound is a derivative of benzene, with a bromomethyl group at the 4th position, a chlorine atom at the 1st position, and a methyl group at the 2nd position .Chemical Reactions Analysis
The chemical reactions of “4-(Bromomethyl)-1-chloro-2-methylbenzene” can be predicted based on its functional groups. The bromomethyl group is a good leaving group, which means it can participate in substitution reactions . The benzene ring can undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Préparation de photosensibilisateurs
Ce composé joue un rôle crucial dans la préparation de 5,10,15,20-tétra(m-hydroxyphényl)chlorine (témoporfine) , qui est un photosensibilisateur de deuxième génération utilisé en photothérapie dynamique pour le traitement du cancer. La témoporfine est activée par la lumière pour produire une forme d'oxygène qui tue les cellules voisines, ce qui la rend efficace pour cibler les cellules tumorales.
Synthèse de ligands pour la chélation
Les chercheurs utilisent 1-chloro-2-méthyl-4-(bromométhyl)benzène pour synthétiser des ligands contenant un groupe pyrazolyl-pyridine chélatant avec un nitrile aromatique pendant . Ces ligands peuvent se lier aux métaux, ce qui est utile en chélation pour traiter l'intoxication métallique.
Réactif de dérivatisation en chimie analytique
Le composé est employé comme réactif de dérivatisation pour la quantification de divers acides fibriques dans les tissus hépatiques par chromatographie liquide . Il est également utilisé pour déterminer la concentration du tripeptide glutathion par spectrométrie de masse à désorption/ionisation laser assistée par matrice en temps de vol.
Synthèse de dérivés benzyliques
En chimie organique synthétique, This compound est utilisé pour produire des dérivés benzyliques qui sont des intermédiaires essentiels dans la synthèse d'une large gamme de composés organiques .
Synthèse chimique en laboratoire
En tant que produit chimique de laboratoire, il est largement utilisé dans la synthèse de substances, servant de bloc de construction pour diverses réactions et produits chimiques .
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Propriétés
IUPAC Name |
4-(bromomethyl)-1-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUQOIBNWISSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-58-1 | |
| Record name | 4-(bromomethyl)-1-chloro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)

![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)


![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)

